(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
Benzothiazole-based compounds are often used in various fields due to their diverse biological activities . For example, ThT-NE, a benzothiazole-based G-quadruplex (G4)-targeted fluorogenic probe, is used for the visualization of viral RNA in living host cells .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzothiazole-based compounds can be influenced by the steric effect of the ortho hydrogens on the phenyl ring at 4,8-positions of benzobisoxazole, resulting in out-of-plane twisting, and consequently a decrease of the intermolecular π–π interaction .Chemical Reactions Analysis
The chemical reactions of benzothiazole-based compounds can be quite diverse, depending on the specific compound and the conditions. For example, they can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
Benzothiazole-based compounds often exhibit high stability, high porosity, and high fluorescence performance. They also have a rich electron-deficient unit in the pore channel, making them ideal platforms for sensing electron-rich molecules .Scientific Research Applications
- Researchers have explored the use of this compound as an electron-transport material in deep-red phosphorescent OLEDs. By incorporating it into the device architecture, they achieved impressive external quantum efficiencies of up to 19.3% . Its properties contribute to enhancing light emission and energy transfer within the OLED structure.
- In the search for novel anti-mycobacterial agents, scientists have investigated imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. The compound’s structural features make it a potential candidate for combating mycobacterial infections . Further studies are needed to explore its efficacy and mechanism of action.
Organic Light-Emitting Devices (OLEDs)
Anti-Mycobacterial Agents
Mechanism of Action
The mechanism of action of benzothiazole-based compounds can vary widely depending on their specific structure and application. For instance, ThT-NE, a benzothiazole-based G-quadruplex (G4)-targeted fluorogenic probe, works by binding to viral RNA in living host cells, allowing for its visualization .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)12(16)14-13-15(4)10-6-5-9(3)7-11(10)17-13/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSUYSTZXGNEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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